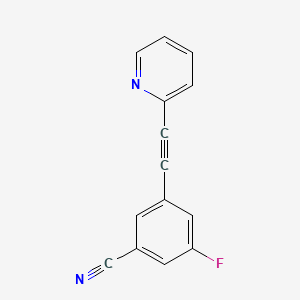
α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate): is a chemical compound that belongs to the class of glucopyranosides It is characterized by the presence of a methyl ether group at the anomeric carbon and a diphenyl phosphate group at the sixth carbon of the glucopyranoside ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) typically involves the protection of hydroxyl groups, selective methylation, and phosphorylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzylidene or other protecting groups.
Methylation: The anomeric hydroxyl group is selectively methylated using methyl iodide in the presence of a base such as sodium hydride.
Phosphorylation: The protected glucopyranoside is then reacted with diphenyl chlorophosphate in the presence of a base like pyridine to introduce the diphenyl phosphate group at the sixth carbon.
Industrial Production Methods: Industrial production of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.
Reduction: Reduction reactions can occur at the phosphate group, converting it to a phosphite or other reduced forms.
Substitution: The diphenyl phosphate group can be substituted with other phosphate derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine.
Major Products:
Oxidation: Products may include glucopyranoside derivatives with oxidized hydroxyl groups.
Reduction: Reduced forms of the phosphate group, such as phosphites.
Substitution: Substituted glucopyranoside derivatives with different phosphate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Acts as a non-metabolizable analog of glucose, useful in studying glucose transport and metabolism.
- Used in the investigation of enzyme-substrate interactions involving glucosides.
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in modulating biological pathways related to glucose metabolism.
Industry:
- Utilized in the production of specialty chemicals and biochemical reagents.
- Applied in the development of novel materials with specific functional properties.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) involves its interaction with enzymes and transporters that recognize glucose or glucoside structures. By mimicking glucose, it can inhibit or modulate the activity of these proteins, thereby affecting glucose-related pathways. The diphenyl phosphate group may also interact with phosphate-binding sites, influencing phosphorylation-dependent processes.
Vergleich Mit ähnlichen Verbindungen
Methyl α-D-glucopyranoside: Similar structure but lacks the diphenyl phosphate group.
Ethyl α-D-glucopyranoside: Similar structure with an ethyl group instead of a methyl group.
α-D-Glucopyranoside Methyl Ether: Lacks the diphenyl phosphate group.
Uniqueness:
- The presence of both a methyl ether group and a diphenyl phosphate group makes α-D-Glucopyranoside Methyl Ether 6-(Diphenyl Phosphate) unique.
- Its ability to act as a non-metabolizable analog of glucose while also participating in phosphorylation-related reactions sets it apart from other glucopyranosides.
Eigenschaften
CAS-Nummer |
937801-59-7 |
|---|---|
Molekularformel |
C₁₉H₂₃O₉P |
Molekulargewicht |
426.35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol](/img/structure/B1147642.png)

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)

